4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-16(2)17-10-14-20(15-11-17)27-22(18-8-12-19(26)13-9-18)24(23(28)25(27)29)32(30,31)21-6-4-3-5-7-21/h3-16,22,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNLPMCLQHPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the substituents through various chemical reactions such as Friedel-Crafts acylation, sulfonylation, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl moiety undergoes nucleophilic displacement under basic conditions. For example:
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Reaction with amines : Substitution with primary/secondary amines yields sulfonamide derivatives.
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Methanolysis : Cleavage with methoxide ions generates methyl benzenesulfonate intermediates .
Table 1: Nucleophilic Substitution Conditions and Yields
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C | N-Piperidine sulfonamide | 78% | |
| Sodium methoxide | EtOH, reflux | Methyl sulfonate | 85% |
Oxidation and Reduction Reactions
The hydroxyl group and pyrrol-2-one ring participate in redox processes:
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Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the 3-hydroxy group to a ketone .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrol-2-one double bond, forming a saturated pyrrolidine derivative .
Table 2: Redox Reaction Parameters
| Reaction | Reagent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | 0–25 | 3-Ketopyrrol-2-one | 62% |
| Reduction | H₂/Pd-C | 50 | Dihydropyrrolidine | 91% |
Esterification and Acylation
The 3-hydroxy group reacts with acylating agents:
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Acetylation : Acetic anhydride/pyridine forms the 3-acetoxy derivative .
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Sulfonation : Tosyl chloride introduces a tosyl group for further functionalization .
Table 3: Acylation Outcomes
| Acylating Agent | Catalyst | Product | Purity |
|---|---|---|---|
| Ac₂O | Pyridine | 3-Acetate | >95% |
| TsCl | DMAP | 3-Tosylate | 88% |
Ring-Opening and Cycloaddition
Under acidic conditions, the pyrrol-2-one ring undergoes hydrolysis:
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Acid-mediated cleavage : HCl/EtOH opens the ring to form a β-ketoamide intermediate .
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Diels-Alder reactivity : The enone system participates in [4+2] cycloadditions with dienes .
Biological Activity Modulation
Derivatives show enhanced pharmacological properties:
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Antimicrobial activity : Introduction of imidazole or thiadiazole groups improves MIC values against S. aureus (1.5 μg/mL) .
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Enzyme inhibition : Sulfonamide analogs inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .
Synthetic Optimization Insights
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of this compound is in the field of pharmaceuticals, particularly as an antimicrobial agent. Studies have indicated that derivatives of pyrrolones exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The sulfonamide group in the compound is believed to contribute to its antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one | MRSA | 12.5 - 25 |
| Other Pyrrolone Derivatives | MSSA | 15 - 30 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. The presence of the hydroxyl group is thought to play a crucial role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study: Synthesis and Testing
A recent study synthesized this compound and evaluated its biological activity. The compound was subjected to various assays to assess its effectiveness against bacterial strains and inflammation models. Results demonstrated significant activity, suggesting further investigation into its therapeutic potential .
Chemical Intermediates
In addition to pharmaceutical applications, this compound serves as a valuable intermediate in organic synthesis. Its structure allows it to be modified into various derivatives that can be used in creating more complex molecules for industrial purposes.
Case Study: Industrial Synthesis
An industrial application involves the use of this compound as an intermediate in synthesizing agrochemicals. The efficiency of the synthesis process has been optimized to reduce waste and improve yield, showcasing its viability for large-scale production .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
- 5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
- 5-(4-methylphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific substituents, which confer distinct chemical and biological properties
Biological Activity
4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 469.94 g/mol |
| Molecular Formula | C24H20ClNO5S |
| LogP | 4.2617 |
| LogD | 4.2298 |
| Polar Surface Area | 68.404 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The structure includes a benzenesulfonyl group and a chlorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidones, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes involved in inflammation and microbial resistance.
- Cell Membrane Disruption : The hydrophobic regions of the molecule could disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Receptor Modulation : The compound may act on specific receptors involved in pain and inflammation pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related compounds against E. coli and found promising results, suggesting that structural modifications could enhance efficacy .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that compounds similar to this pyrrolone derivative induced apoptosis at micromolar concentrations .
- Inflammation Models : Animal models treated with related compounds showed reduced inflammation markers when administered prior to inflammatory stimuli, indicating potential clinical applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
